molecular formula C33H38N2O7 B2700842 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid CAS No. 2137029-22-0

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid

Cat. No.: B2700842
CAS No.: 2137029-22-0
M. Wt: 574.674
InChI Key: WXSBXTIXPRJZHD-HZCBDIJESA-N
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Description

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are commonly used in peptide synthesis due to their stability and ease of removal under mild conditions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final step involves the coupling of the protected amino acid with the furan-3-carboxylic acid derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers that can handle the complex sequence of reactions efficiently. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is assembled step-by-step on a solid support, allowing for easy purification and high yields .

Chemical Reactions Analysis

Types of Reactions

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furanones, alcohols, and deprotected amino acids, which can be further utilized in peptide synthesis .

Scientific Research Applications

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (9H-Fluoren-9-yl)methoxycarbonyl N-Me-D-Orn(Boc)-OH
  • (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid

Uniqueness

The uniqueness of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid lies in its specific structure, which combines the stability of the Fmoc group with the reactivity of the furan ring. This makes it particularly useful in the synthesis of complex peptides and proteins, offering a balance between protection and reactivity.

Properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O7/c1-20-28(30(36)37)17-23(41-20)18-35(22-15-13-21(14-16-22)34-31(38)42-33(2,3)4)32(39)40-19-29-26-11-7-5-9-24(26)25-10-6-8-12-27(25)29/h5-12,17,21-22,29H,13-16,18-19H2,1-4H3,(H,34,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSBXTIXPRJZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CN(C2CCC(CC2)NC(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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